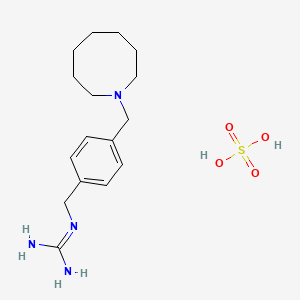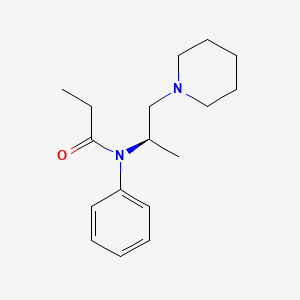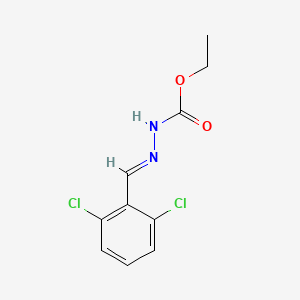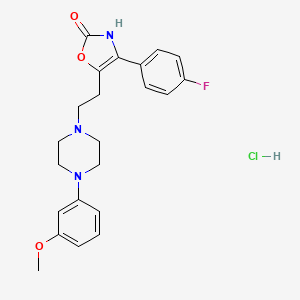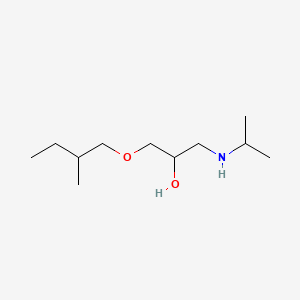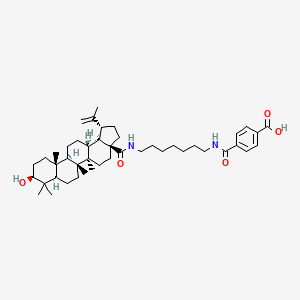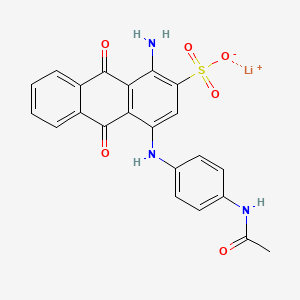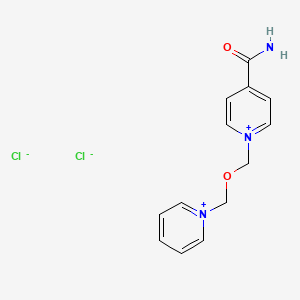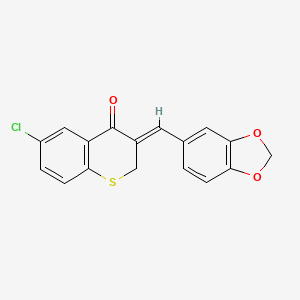
3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride is a complex organic compound known for its unique chemical structure and properties. This compound is part of the indolium family, which is characterized by the presence of an indole ring system. The compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride typically involves multiple steps. One common method includes the condensation of 1,3,3-trimethyl-2-methyleneindoline with 4,5-dihydro-3,5-diphenyl-1H-pyrazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, bromide
- 3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, iodide
Uniqueness
Compared to similar compounds, 3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride is unique due to its specific chloride ion, which can influence its reactivity and solubility. This uniqueness makes it particularly valuable in certain chemical reactions and applications where the chloride ion plays a crucial role.
Eigenschaften
CAS-Nummer |
52204-20-3 |
|---|---|
Molekularformel |
C28H28ClN3 |
Molekulargewicht |
442.0 g/mol |
IUPAC-Name |
2-[(E)-2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)ethenyl]-1,3,3-trimethylindol-1-ium;chloride |
InChI |
InChI=1S/C28H28N3.ClH/c1-28(2)23-16-10-11-17-25(23)30(3)27(28)18-19-31-26(22-14-8-5-9-15-22)20-24(29-31)21-12-6-4-7-13-21;/h4-19,26H,20H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ROGUXVADFHNKDN-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CN3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


